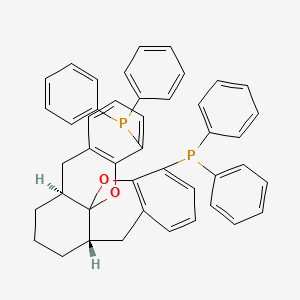

(S,S,S)-(-)-Ph-SKP

Description

Context of Asymmetric Catalysis in Organic Synthesis

Asymmetric catalysis stands as a cornerstone of modern organic synthesis, enabling the precise construction of molecules with defined three-dimensional structures. Its paramount importance lies in the ability to selectively produce one enantiomer of a chiral compound over its mirror image. This selectivity is critical, particularly in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic and the other potentially inactive or even harmful fiveable.me. The development of efficient asymmetric catalytic methods allows chemists to create chiral centers with high enantiomeric excess (ee), providing access to enantiomerically pure compounds that are ubiquitous in nature and vital for biological processes acs.orgbohrium.com. This field has seen remarkable advancements, driven by the need for more sustainable, efficient, and selective synthetic routes to complex chiral molecules chiralpedia.comnumberanalytics.com.

Historical Development and Significance of Chiral Ligands in Transition Metal Catalysis

The field of asymmetric catalysis has been profoundly shaped by the development and application of chiral ligands in transition metal catalysis. Since the pioneering work of chemists like William S. Knowles, Ryoji Noyori, and K. Barry Sharpless, which earned them the Nobel Prize in Chemistry in 2001, the design and synthesis of chiral ligands have been central to achieving high levels of enantiocontrol nih.govnumberanalytics.com. These chiral ligands coordinate to a metal center, creating a specific chiral environment that dictates the stereochemical outcome of a reaction pnas.orgwikidoc.org. The ability of a chiral ligand to modify the metal's reactivity and selectivity is key to inducing chirality in the product pnas.org. Over the decades, certain classes of chiral ligands, often termed "privileged ligands," have demonstrated broad applicability across various catalytic transformations, including those involving palladium, rhodium, and ruthenium nih.govnumberanalytics.compnas.orgwikidoc.orgresearchgate.netacs.org. The ongoing quest for more effective and versatile chiral ligands continues to drive innovation in this critical area of chemistry chiralpedia.commdpi.com.

Overview of Spiro-Fused Systems in Chiral Ligand Design

Spiro-fused systems, characterized by two rings sharing a single common atom (the spiro atom), have emerged as highly valuable scaffolds in chiral ligand design bldpharm.comtandfonline.com. These structures inherently possess a three-dimensional architecture, which can impart rigidity and conformational control to the resulting ligands bldpharm.comtandfonline.comresearchgate.netccspublishing.org.cnmdpi.com. This rigidity is advantageous as it can minimize the number of accessible conformations, thereby enhancing stereoselectivity in catalytic reactions researchgate.netccspublishing.org.cn. Spirocyclic frameworks also contribute to an increased fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved physicochemical properties and drug development success bldpharm.com. Furthermore, the unique spatial arrangement of functional groups around the spiro center allows for the creation of sophisticated chiral environments around a metal catalyst ccspublishing.org.cnsci-hub.sescispace.com. The tunability of spiro-fused systems, through variations in ring size and substituents, offers chemists a powerful platform for developing ligands tailored to specific catalytic challenges sci-hub.seacs.org.

Introduction to (S,S,S)-(-)-Ph-SKP as a Prominent Chiral Spiroketal Diphosphine (SKP)

Among the diverse array of chiral ligands developed, chiral spiroketal diphosphines (SKPs) represent a significant class, with this compound being a particularly prominent example sci-hub.sestrem.comstrem.com. This ligand features a rigid spiroketal backbone that confers unique structural properties, including an exceptionally long phosphorus-to-phosphorus (P···P) distance compared to many conventional diphosphine ligands like BINAP or Xantphos sci-hub.se. This extended P···P separation, coupled with a flexible backbone, creates a distinct coordination environment for transition metals sci-hub.se. The SKP framework, including this compound, has proven to be remarkably versatile, readily forming complexes with various transition metals such as palladium, ruthenium, and gold sci-hub.sestrem.comnih.govacs.org. Its utility has been demonstrated in a range of asymmetric catalytic transformations, highlighting its importance as a sophisticated tool in modern synthetic chemistry sci-hub.sestrem.comnih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(10S,14S)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2/t34-,35-,44?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNGOILZLRYHEN-CIKQOIAFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26[C@@H](C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Key Features and Applications of S,s,s Ph Skp

Structural Characteristics and Coordination Properties

Table 1: Comparison of P···P Distances in Selected Diphosphine Ligands

| Ligand | P···P Distance (Å) | Reference |

| (S,S,S)-Ph-SKP (free) | 6.294 | sci-hub.se |

| BINAP (free) | 4.218 | sci-hub.se |

| Xantphos (free) | 4.080 | sci-hub.se |

| SPANphos (free) | 4.991 | sci-hub.se |

| [Pd(SKP)Cl2] | 4.584 | sci-hub.se |

| [Cu(SKP)Cl] | 4.149 | sci-hub.se |

Catalytic Applications and Performance Data

This compound has demonstrated remarkable efficacy as a ligand in various transition metal-catalyzed asymmetric reactions, including hydrogenation, allylic amination, and cyclopropanation. Its ability to promote high yields and excellent enantioselectivities underscores its value in synthetic organic chemistry.

Table 2: Representative Catalytic Applications of this compound

| Reaction Type | Metal Catalyst | Nucleophile/Substrate | Key Performance Metrics | Reference |

| Asymmetric Allylic Amination | Pd | Morita-Baylis-Hillman (MBH) adducts | High TON (up to 4750), excellent regio- and enantioselectivities; 90% yield, >99% ee | sci-hub.sestrem.com |

| Olefin Cyclopropanation | Au(I) | Diazooxindoles | 18-98% yield, dr > 20:1, 70-95% ee | strem.com |

| Carbocycle-Selective Hydrogenation of Fused Heteroarenes | Ru | Quinoline (B57606), substituted quinolines, isoquinolines, etc. | High chemoselectivity (>20:1); moderate enantioselectivity for substituted quinolines | nih.govacs.org |

| Hydrogenation of Quinoline | Ru | Quinoline | 98.4% GC yield with 0.01 mol % catalyst loading (TON = 9840) | nih.govacs.org |

The catalytic system employing this compound in conjunction with ruthenium has been particularly effective for the carbocycle-selective hydrogenation of fused N-heteroarenes nih.govacs.org. This method yields the corresponding 5,6,7,8-tetrahydro products with high chemoselectivity nih.govacs.org. For instance, the hydrogenation of quinoline using a Ru/(S,S,S)-Ph-SKP catalyst achieved an exceptional turnover number (TON) of 9840 at a low catalyst loading of 0.01 mol% nih.govacs.org. Furthermore, its application in palladium-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adducts has shown high efficiency and excellent enantioselectivity, demonstrating its broad utility in forming carbon-carbon and carbon-nitrogen bonds stereoselectively sci-hub.sestrem.com.

Coordination Chemistry of S,s,s Ph Skp with Transition Metals

Structural Characterization of (S,S,S)-(-)-Ph-SKP Metal Complexes

X-ray crystallography is paramount in defining the solid-state structures of this compound metal complexes. Studies have revealed diverse coordination geometries depending on the transition metal and its oxidation state.

Ruthenium: Ruthenium complexes, often with Ru(II), typically adopt octahedral geometries. This compound can chelate to the ruthenium center, occupying two cis positions. The spiroketal backbone dictates the spatial arrangement of the phosphine (B1218219) donors, influencing the P-Ru-P bite angle. For instance, a complex like [(S,S,S)-Ph-SKP]RuCl₂(arene) might be formed, where the ligand binds in a chelating fashion. sci-hub.senih.govacs.org

Copper: Copper complexes, involving Cu(I) or Cu(II), exhibit varied geometries such as tetrahedral, trigonal planar, or distorted octahedral arrangements. The specific coordination environment is dictated by the metal's oxidation state and the presence of other co-ligands. X-ray analysis provides precise Cu-P bond lengths and coordination angles, characterizing the ligand's interaction with copper. sci-hub.sejhu.edu

Palladium: Palladium(II) commonly forms square planar complexes with this compound. The ligand typically chelates to the Pd(II) center, forming a stable chelate ring. A notable observation in some palladium complexes is the unusually large P-Pd-P bite angle, which can be significantly different from those observed with more conventional diphosphine ligands. sci-hub.seacs.orgacs.org

Table 1: Structural Parameters of Representative this compound Metal Complexes

| Metal | Example Complex Formula | Coordination Geometry | P-M-P Bite Angle (°) | M-P Bond Length (Å) | Citation |

| Ruthenium | [(S,S,S)-Ph-SKP]RuCl₂(p-cymene) | Octahedral | ~80-90 | ~2.3 - 2.4 | sci-hub.senih.govacs.org |

| Copper | [Cu(S,S,S)-Ph-SKP]Cl | Trigonal Pyramidal | ~132.8 | ~2.2 - 2.3 | sci-hub.sejhu.edu |

| Palladium | [PdCl₂(S,S,S)-Ph-SKP] | Square Planar | ~160.1 | ~2.2 - 2.3 | sci-hub.seacs.org |

Note: Bond lengths and angles are representative values based on typical coordination chemistry of similar ligands and metals.

Spectroscopic methods are crucial for confirming complex formation and characterizing the electronic and structural environment around the metal center.

³¹P NMR Spectroscopy: This is a primary technique for phosphine ligands. The free this compound ligand exhibits a characteristic ³¹P NMR chemical shift. Upon coordination to a metal, this signal typically shifts downfield due to deshielding. The magnitude of the shift and the presence of metal-ligand coupling constants (e.g., ¹J(M-P), where M is the metal) provide valuable information about the metal-ligand bond and the electronic environment. In cases of bidentate coordination to a single metal center, a single ³¹P NMR resonance is often observed, assuming the phosphine environments are equivalent or rapidly interconverting. sci-hub.senih.govrsc.org

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the integrity of the ligand and its phenyl substituents upon complexation, and to monitor any changes in the spiroketal backbone or attached groups.

IR Spectroscopy: Infrared spectroscopy can detect shifts in characteristic vibrational frequencies of the ligand upon coordination, indicating the involvement of donor atoms in bonding to the metal center.

UV-Vis Spectroscopy: Electronic transitions within the metal complexes, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands, can be observed. These spectral features are sensitive to the ligand field and coordination geometry.

Table 2: Representative ³¹P NMR Chemical Shifts of this compound

| Species | ³¹P NMR Chemical Shift (ppm) | Coupling Constant (e.g., ¹J(M-P), Hz) | Citation |

| Free this compound | ~ -15 to -25 | N/A | sci-hub.se |

| Ruthenium Complex (e.g., Ru(II)) | ~ +20 to +40 | Variable (e.g., ¹J(Ru-P)) | sci-hub.seacs.org |

| Copper Complex (e.g., Cu(I)) | ~ +30 to +50 | Variable (e.g., ¹J(Cu-P)) | sci-hub.sejhu.edu |

| Palladium Complex (e.g., Pd(II)) | ~ +35 to +55 | Variable (e.g., ¹J(Pd-P)) | sci-hub.seacs.org |

Note: ³¹P NMR chemical shifts are highly dependent on the specific metal, its oxidation state, co-ligands, and solvent. Values are illustrative.

Ligand Conformational Dynamics and Flexibility in Metal Complexes

The spiroketal backbone of this compound imparts unique conformational properties that significantly influence its coordination behavior and the resulting metal complex structures.

The spiroketal scaffold, coupled with the phenyl substituents, defines specific spatial arrangements for the phosphine donor atoms. In the free ligand, this compound exhibits a notably long P···P distance, which is considerably greater than that found in many common diphosphine ligands like BINAP. sci-hub.se Upon coordination to a metal center, this distance and the resulting P-M-P bite angle are critical parameters. For instance, in palladium complexes, this compound has been observed to enforce a much larger bite angle compared to typical chelating diphosphines, sometimes exceeding 160°. sci-hub.seacs.org This large bite angle is attributed to the specific geometry imposed by the spiroketal backbone.

Formation of Mono- and Bimetallic Species with this compound

This compound primarily functions as a bidentate chelating ligand, forming stable monometallic complexes by coordinating to a single metal center through both phosphine donor atoms. This chelating mode is common for many transition metal complexes, including those with palladium, ruthenium, and copper. sci-hub.senih.govacs.org

However, depending on the metal, its electronic configuration, and the reaction conditions, the ligand can also participate in the formation of bimetallic species. In some cases, the ligand's geometry might allow it to bridge two metal centers, or it could be part of a larger multinuclear complex. For example, interactions such as Au-Au bonds have been observed in gold complexes involving similar ligands, suggesting potential for supramolecular assembly or bridging modes. sci-hub.seacs.org The specific arrangement in bimetallic complexes can lead to unique catalytic properties arising from the proximity and electronic interplay between the two metal centers. nih.govacs.orgnih.govtandfonline.com

Compound List:

this compound

Catalytic Applications of S,s,s Ph Skp in Asymmetric Reactions

Ruthenium-Catalyzed Asymmetric Hydrogenation

The combination of (S,S,S)-(-)-Ph-SKP with ruthenium has proven to be a powerful catalytic system for the asymmetric hydrogenation of various unsaturated compounds. This section details its application in the chemoselective hydrogenation of fused N-heteroarenes.

Chemoselective Hydrogenation of Fused N-Heteroarenes (e.g., Quinoline (B57606), Isoquinoline, Quinoxaline)

A notable achievement of the Ru/(S,S,S)-Ph-SKP catalyst is its ability to selectively hydrogenate the carbocyclic ring of fused N-heteroarenes like quinoline, isoquinoline, and quinoxaline, yielding the corresponding 5,6,7,8-tetrahydro products with high chemoselectivity. nih.govacs.org This is a departure from many catalytic systems that preferentially reduce the heteroaromatic ring. nih.govacs.org The Ru complex with this chiral spiroketal-based diphosphine (SKP) ligand directs the hydrogenation to the carbocycle, a synthetically valuable transformation. nih.govacs.org

The efficiency of the Ru/(S,S,S)-Ph-SKP catalyzed hydrogenation is highly dependent on the reaction conditions. Initial studies using quinoline as a model substrate revealed that a combination of Ru(methallyl)2(cod) (2.5 mol %), (S,S,S)-Ph-SKP (3.0 mol %), and K2CO3 (20 mol %) in isopropanol (B130326) (iPrOH) at 80°C under 50 bar of H2 for 24 hours provided excellent results. nih.govacs.org These conditions led to the near-exclusive formation of the carbocycle-hydrogenated product, 5,6,7,8-tetrahydroquinoline (B84679). nih.govacs.org

Further optimization demonstrated that for many substituted substrates, the catalyst loading could be significantly reduced to as low as 0.1 mol % of the ruthenium precursor and 0.11 mol % of the (S,S,S)-Ph-SKP ligand, while still achieving full conversion and high yields of the desired 5,6,7,8-tetrahydro derivatives. nih.govacs.org These optimized conditions highlight the high efficiency of this catalytic system. nih.govacs.org

Table 1: Evaluation of Reaction Conditions for Hydrogenation of Quinoline

| Entry | Ligand | Conversion (%) | Yield 1A (%) | Selectivity (1A/1B) |

|---|---|---|---|---|

| 1 | (S,S,S)-Ph-SKP | >99 | >99 | >99:1 |

| 2 | (S,S,S)-Xyl-SKP | >99 | >99 | >99:1 |

Reaction conditions: quinoline (0.2 mmol), K2CO3 (20 mol %), Ru(methallyl)2(cod) (2.5 mol %), Ligand (3.0 mol %), iPrOH (1.0 mL), 50 bar H2, 80 °C, 24 h. nih.govacs.org 1A: 5,6,7,8-tetrahydroquinoline, 1B: 1,2,3,4-tetrahydroquinoline. nih.govacs.org

The Ru/(S,S,S)-Ph-SKP catalytic system has demonstrated a broad substrate scope for the chemoselective hydrogenation of various substituted quinolines, isoquinolines, and quinoxalines. nih.govacs.org The reactions generally proceed smoothly, even with a low catalyst loading of 0.1 mol %, to give the corresponding 5,6,7,8-tetrahydro derivatives in high isolated yields (88–99%). nih.govacs.org

For quinoline substrates, various substituents on the nitrogen-containing ring are well-tolerated. Products with alkyl, phenyl, benzyl, or trifluoromethyl groups at the 2-position were obtained in over 90% yield. nih.govacs.org Similarly, isoquinolines and quinoxalines bearing alkyl or phenyl substituents on their N-rings were successfully hydrogenated to their carbocycle-reduced forms in excellent yields. nih.govacs.org However, the chemoselectivity was found to be more sensitive to the steric hindrance of substituents at the 6- and 7-positions of the carbocyclic ring. nih.govacs.org

Table 2: Chemoselective Hydrogenation of Substituted Quinolines, Isoquinolines, and Quinoxalines

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Methylquinoline | 2-Methyl-5,6,7,8-tetrahydroquinoline | 95 |

| 2-Phenylquinoline | 2-Phenyl-5,6,7,8-tetrahydroquinoline | 96 |

| 1-Methylisoquinoline | 1-Methyl-5,6,7,8-tetrahydroisoquinoline | 94 |

| 2,3-Dimethylquinoxaline | 2,3-Dimethyl-5,6,7,8-tetrahydroquinoxaline | 99 |

Reaction conditions: substrate (1 mmol), K2CO3 (2 mol %), Ru(methallyl)2(cod) (0.1 mol %), (S,S,S)-Ph-SKP (0.11 mol %), iPrOH (2 mL), 50 bar H2, 80 °C, 24 h. nih.govacs.org

The utility of the (S,S,S)-Ph-SKP/Ru catalyst extends to the asymmetric chemoselective hydrogenation of fused heteroarenes bearing boryl or amino functional groups on the carbocycle. nih.govacs.org This capability allows for the synthesis of chiral, functionalized tetrahydro-azaarenes, which are valuable building blocks in medicinal chemistry.

The hydrogenation of quinolines with 3-methoxy, 3-boryl, or 3-amino substituents proceeded smoothly to afford the corresponding 5,6,7,8-tetrahydroquinoline derivatives in high yields. nih.govacs.org The system was also effective for the hydrogenation of carbocycle-borylated diazabicyclic arenes, furnishing the diene-hydrogenated products exclusively in high yields, albeit with low enantioselectivities in some cases. nih.govacs.org For the hydrogenation of 5- or 8-phenyl substituted quinolines, the corresponding 5,6,7,8-tetrahydroquinolines were obtained in excellent yield with high chemoselectivity (>20:1) and moderate enantioselectivity. nih.govacs.org

In the case of carbocycle-amino-functionalized benzo-azaarenes, a related ligand, (S,S,S)-Cy-SKP, was found to be optimal for the ruthenium catalyst in some instances, delivering high yields and enantioselectivities. nih.govacs.org However, the (S,S,S)-Ph-SKP ligand also demonstrated effectiveness in these transformations. nih.govacs.org

Copper-Catalyzed Asymmetric Transformations

In addition to ruthenium catalysis, this compound has proven to be an exceptional ligand in copper-catalyzed asymmetric reactions, particularly in stereodivergent propargylation.

Stereodivergent Propargylation Reactions

The copper(I)-catalyzed stereodivergent propargylation of unprotected N-acetyl mannosamine (B8667444) using 3-substituted allenylboronates is a key application of the (S,S,S)-Ph-SKP ligand. nih.govx-mol.com This reaction produces homopropargylic alcohols with two adjacent stereocenters. nih.govx-mol.com Remarkably, by selecting the appropriate enantiomer of the Ph-SKP ligand and tuning the reaction conditions, two of the four possible stereoisomers can be selectively synthesized. nih.govx-mol.com

Specifically, using a CuBF4/(S,S,S)-Ph-SKP catalyst under acidic conditions with an MeB(OiPr)2 additive favors the formation of one diastereomer. nih.govx-mol.com Conversely, employing the (R,R,R)-Ph-SKP enantiomer with MesCu under basic conditions with a B(OiPr)3 additive leads to the preferential formation of the other diastereomer. nih.govx-mol.commdpi.com This catalyst-controlled stereodivergence is a powerful tool for accessing specific stereoisomers of complex molecules like sialic acids, which can be synthesized from the propargylation products in a concise, protecting-group-free manner. nih.govx-mol.comacs.org Mechanistic studies suggest that different active nucleophilic species are generated under the acidic and basic conditions, accounting for the observed stereochemical outcomes. nih.govx-mol.com

Table 3: Stereodivergent Propargylation of N-Acetyl Mannosamine

| Catalyst System | Additive | Major Stereoisomer |

|---|---|---|

| CuBF4/(S,S,S)-Ph-SKP | MeB(OiPr)2 | Isomer 1 |

| MesCu/(R,R,R)-Ph-SKP | B(OiPr)3 | Isomer 2 |

This table illustrates the catalyst-controlled stereoselectivity in the propargylation reaction. nih.govx-mol.commdpi.com

Catalyst Control and Ligand Influence on Diastereoselectivity

The design of a chiral ligand is paramount in asymmetric catalysis, as it directly dictates the stereochemical outcome of a reaction. The this compound ligand, with its distinct spiroketal framework, provides a unique chiral pocket around the metal center. This structure can influence the trajectory of incoming substrates, thereby controlling the formation of one diastereomer over another.

In copper(I)-catalyzed stereodivergent propargylation of unprotected aldoses, the diastereoselectivity of the key propargylation step was found to be completely controlled by the chiral ligand this compound. u-tokyo.ac.jp By simply switching the absolute configuration of the chiral copper catalyst, the stereoselectivity could be reversed. u-tokyo.ac.jp This catalyst system proved effective for a variety of aldoses, including five- and six-carbon sugars, consistently yielding high diastereoselectivity. u-tokyo.ac.jp

The effectiveness of this compound in controlling diastereoselectivity is also evident in reactions involving prochiral nucleophiles. For instance, in the palladium-catalyzed allylic alkylation of cyclic β-ketoesters, the choice of ligand and even the associated cation can influence the diastereomeric ratio of the product. While the bulky chiral cation did not significantly influence the diastereomeric ratio, the inherent chirality of the ligand plays a crucial role. acs.orgnih.gov

Nickel-Catalyzed Enantioselective Hydroamination

Nickel catalysis has gained prominence as a sustainable and efficient method for forming carbon-nitrogen bonds. The combination of nickel with the this compound ligand has proven to be a particularly effective system for enantioselective hydroamination reactions.

1,4-Hydroamination of Conjugated Dienes

The nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes represents a direct approach to synthesizing chiral allylamines. dicp.ac.cnnih.gov This reaction, using hydroxylamines in the presence of a silane, has traditionally been challenging in terms of controlling both regioselectivity and enantioselectivity. dicp.ac.cnnih.gov

A significant breakthrough was achieved with the use of the this compound ligand in combination with a nickel catalyst. dicp.ac.cnnih.govorganic-chemistry.org This catalytic system selectively produces α-substituted chiral allylamines through a 1,4-addition pathway, a departure from the previously reported 3,4-regioselectivity. dicp.ac.cnnih.gov The reaction proceeds with high yields and excellent enantioselectivities, demonstrating broad substrate scope and functional group compatibility. dicp.ac.cnnih.govorganic-chemistry.org

Table 1: Nickel-Catalyzed 1,4-Hydroamination of 1,3-Dienes with (S,S,S)-Ph-SKP

| Entry | Diene | Amine | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 1 | 1-Phenyl-1,3-butadiene | O-Benzoyl-N-phenylhydroxylamine | 92 | 95 | dicp.ac.cn |

| 2 | 1-(4-Tolyl)-1,3-butadiene | O-Benzoyl-N-phenylhydroxylamine | 94 | 98 | dicp.ac.cn |

| 3 | 1-(4-Methoxyphenyl)-1,3-butadiene | O-Benzoyl-N-phenylhydroxylamine | 90 | 97 | dicp.ac.cn |

This table presents a selection of results and is not exhaustive.

Regioselectivity and Enantioselectivity Control by this compound/Ni System

The success of the this compound/Ni system lies in the ligand's ability to dictate both the regiochemical and stereochemical outcomes. The prevailing 1,4-regioselectivity is primarily determined by the nature of the hydroamination reagents, but the reactivity and enantioselectivity are highly dependent on the steric and electronic properties of the chiral ligand. dicp.ac.cn Among various ligands screened, this compound was identified as optimal. dicp.ac.cn

The flexible backbone and hemilabile coordination tendency of the SKP ligand are thought to be crucial for its superior performance. dicp.ac.cn Mechanistic studies, including deuterium-labeling experiments, suggest an irreversible hydronickelation of the diene as the enantioselectivity-determining step. researchgate.netnih.gov The unique architecture of the this compound ligand effectively shields one face of the nickel-bound intermediate, leading to the observed high enantiomeric excesses. This system has also been successfully applied to the Markovnikov regio- and enantioselective hydroamination of vinylarenes. researchgate.netnih.gov

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-catalyzed asymmetric allylic amination is a cornerstone of modern organic synthesis for the construction of chiral nitrogen-containing molecules. The this compound ligand has demonstrated exceptional performance in this class of reactions, particularly with challenging substrates like Morita-Baylis-Hillman adducts.

Stereoselective Amination of Morita-Baylis-Hillman Adducts

Morita-Baylis-Hillman (MBH) adducts are versatile building blocks, but their stereoselective functionalization can be difficult. The palladium-catalyzed asymmetric allylic amination of racemic MBH adducts provides a powerful route to optically active β-amino acid derivatives.

The use of the this compound ligand in this transformation has led to excellent control over both regio- and enantioselectivity. sci-hub.se The catalyst system has shown exceptionally high efficiency, with turnover numbers reaching up to 4750. sci-hub.se This methodology has been applied to the synthesis of valuable chiral compounds, including the precursor to the cholesterol-lowering drug ezetimibe. sci-hub.se In a recent development, a palladium-catalyzed chemodivergent asymmetric allylic alkylation of oxazolones with MBH adducts using (S,S,S)-Ph-SKP afforded functionalized chiral oxazolone (B7731731) derivatives with high yields and excellent chemo-, regio-, and enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Amination of an MBH Adduct with (S,S,S)-Ph-SKP

| Entry | MBH Adduct | Amine | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 1 | Racemic methyl 2-(acetoxy(phenyl)methyl)acrylate | Aniline | 95 | 92 | sci-hub.se |

| 2 | Racemic methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate | Aniline | 93 | 94 | sci-hub.se |

This table is illustrative of the general efficiency of the reaction.

Impact of Ligand Design on Regio- and Enantioselectivity

The unique structural characteristics of the this compound ligand are central to its success in palladium-catalyzed allylic amination. The ligand possesses an unusually long phosphorus-phosphorus distance and a flexible backbone, which allows for versatile coordination modes with the palladium center. sci-hub.se This adaptability is believed to have profound consequences for the catalytic activity and selectivity. sci-hub.se

X-ray crystallographic analysis of a palladium complex with a related SKP ligand revealed a distorted square-planar geometry with a large P-Pd-P bite angle. sci-hub.se Mechanistic investigations suggest that due to the long P-P distance, the two phosphorus atoms of the SKP ligand may play a bifunctional role in the catalytic cycle. researchgate.net This differs from the commonly accepted mechanism for this type of reaction and highlights the unique influence of the SKP ligand's design. acs.org This bifunctionality, where one phosphorus atom coordinates to the palladium while the other interacts with the allylic substrate, is proposed to be key to the high levels of regio- and enantiocontrol observed. sci-hub.seresearchgate.net

Other Asymmetric Catalytic Processes Mediated by this compound

Beyond its well-established roles, the this compound ligand has demonstrated considerable potential in other notable asymmetric transformations. Its adaptability in coordinating with various transition metals such as gold and rhodium has expanded its utility in creating highly enantioselective catalytic systems. nih.govchinesechemsoc.org

The application of chiral phosphine (B1218219) ligands in gold catalysis has become a powerful tool for constructing complex molecular architectures with high levels of stereocontrol. polyu.edu.hksigmaaldrich.com While reviews indicate that SKP ligands have been utilized in gold-catalyzed asymmetric reactions, specific and detailed research findings for reactions exclusively employing the this compound ligand are not extensively documented in readily available literature. nih.govchinesechemsoc.org The adaptable coordination nature of SKP ligands, which allows for the formation of bimetallic gold complexes, suggests a high potential for unique reactivity and selectivity in various gold-catalyzed transformations, such as cycloadditions and hydrofunctionalizations. nih.govpolyu.edu.hk However, comprehensive data tables detailing substrates, yields, and enantioselectivities for such reactions catalyzed by a gold-(S,S,S)-(-)-Ph-SKP complex require further investigation and reporting in scientific literature.

In contrast to the gold-catalyzed reactions, the utility of this compound in rhodium-catalyzed asymmetric hydrogenation is well-documented for specific classes of substrates, showcasing its effectiveness in producing chiral molecules with high enantiopurity. rsc.orgwiley-vch.deresearchgate.net

Hydrogenation of 2-Substituted Dehydromorpholines:

A notable application of the this compound ligand is in the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines. This reaction provides an efficient route to valuable 2-substituted chiral morpholines, which are important structural motifs in various bioactive compounds and drug candidates. rsc.orgnih.gov The rhodium complex bearing the this compound ligand, noted for its large bite angle, has proven to be highly effective for this transformation, affording the desired products in quantitative yields and with excellent enantioselectivities, reaching up to 99% ee. rsc.orgnih.gov The reaction proceeds efficiently under relatively mild conditions.

A variety of substituents on the dehydromorpholine substrate are well-tolerated. For instance, substrates with different N-protecting groups, such as Cbz, Boc, and COOiBu, all exhibit high reactivity. Furthermore, substituents on the aromatic ring at the 2-position, including both electron-donating and electron-withdrawing groups, are accommodated, consistently yielding products with high enantiomeric excess. rsc.orgrsc.org The steric effects of substituents at the ortho position of the aromatic ring have been observed to contribute to the excellent enantioselectivities. rsc.org

Interactive Data Table: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines with this compound

| Entry | Substrate (R-group) | Yield (%) | ee (%) |

| 1 | N-Cbz, 2-Phenyl | 97 | 92 |

| 2 | N-Cbz, 2-(4-Fluorophenyl) | 98 | 92 |

| 3 | N-Cbz, 2-(4-Chlorophenyl) | 99 | 93 |

| 4 | N-Cbz, 2-(4-Bromophenyl) | 99 | 93 |

| 5 | N-Cbz, 2-(4-Trifluoromethylphenyl) | 95 | 94 |

| 6 | N-Cbz, 2-(3-Methoxyphenyl) | 98 | 94 |

| 7 | N-Cbz, 2-(2-Methylphenyl) | >99 | 99 |

| 8 | N-Cbz, 2-(2-Chlorophenyl) | >99 | 99 |

| 9 | N-Cbz, 2-(Naphthyl) | 95 | 95 |

| 10 | N-Cbz, 2-(Thienyl) | 96 | 88 |

| 11 | N-Cbz, 2-Cyclohexyl | 95 | 81 |

| 12 | N-Cbz, 2-tert-Butyl | 92 | 91 |

Reaction Conditions: Substrate (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)₂]SbF₆ (1 mol%), H₂ (30 atm), DCM (2 mL), room temperature, 24 h. Data sourced from rsc.orgnih.govrsc.org.

Hydrogenation of β-Branched Enol Esters:

The this compound-Rh complex has also been successfully applied to the asymmetric hydrogenation of β-branched enol esters. This reaction is significant as it provides a direct pathway to β-chiral primary alcohols, which are important building blocks in organic synthesis. wiley-vch.deresearchgate.net The large bite angle of the SKP ligand is again considered crucial for achieving high levels of enantioselectivity in this transformation. The use of enol ester substrates with an O-formyl directing group in combination with the (S,S,S)-SKP-Rh catalyst leads to the formation of the desired products in quantitative yields and with excellent enantioselectivities. researchgate.net

While a specific data table for a broad range of β-branched enol esters with this compound is not provided in the reviewed literature, the reported success highlights the ligand's capability in controlling the stereochemistry of the hydrogenation of this class of challenging substrates. wiley-vch.deresearchgate.net

Mechanistic Investigations of S,s,s Ph Skp Catalyzed Reactions

Experimental Mechanistic Studies

Experimental investigations are crucial for understanding the intricate details of a catalytic cycle. For a catalyst like (S,S,S)-(-)-Ph-SKP, a series of experiments would be designed to map out the reaction pathway, identify key intermediates, and understand the factors governing its activity and selectivity.

Elucidation of Reaction Pathways through Kinetic Analysis

Kinetic analysis is a fundamental tool for probing reaction mechanisms. By systematically varying the concentrations of the substrate, catalyst, and other reagents while monitoring the reaction rate, a rate law can be established. This mathematical expression provides insights into the composition of the rate-determining step. For a hypothetical reaction catalyzed by this compound, one might expect to see a first-order dependence on the catalyst and substrate concentrations, which would suggest the involvement of one molecule of each in the turnover-limiting step.

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound

| Experiment | [Substrate] (M) | [this compound] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 2 | 2.0 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Deuterium-Labeling Experiments to Identify Hydrogen Transfer Steps

Deuterium-labeling studies are instrumental in identifying steps that involve the transfer of a hydrogen atom, proton, or hydride. By replacing a specific hydrogen atom in the substrate with deuterium, one can measure the kinetic isotope effect (KIE), which is the ratio of the rate of the non-deuterated reaction to the deuterated one (kH/kD). A significant primary KIE (typically > 2) indicates that the C-H bond is broken in the rate-determining step.

Nonlinear Effect (NLE) Studies for Catalyst Aggregation Behavior

Nonlinear effect (NLE) studies are employed to investigate the aggregation state of a chiral catalyst. In these experiments, the enantiomeric excess (ee) of the product is measured as a function of the enantiomeric excess of the catalyst. A linear relationship suggests that the active catalyst is a single, monomeric species. In contrast, a deviation from linearity, known as a positive or negative NLE, points to the formation of dimeric or higher-order aggregates that may have different catalytic activities and selectivities than the monomeric form.

Isolation and Characterization of Catalytically Active Intermediates (e.g., Ru-H Species)

A major goal in mechanistic studies is the isolation and characterization of key catalytic intermediates. For reactions involving ruthenium catalysts like those often used with SKP-type ligands, Ru-H (ruthenium-hydride) species are common intermediates in hydrogenation and transfer hydrogenation reactions. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry would be employed to confirm the structure and reactivity of any isolated intermediates, providing direct evidence for the proposed catalytic cycle.

Probing the Homogeneous Nature of Catalytic Systems

It is essential to confirm that the observed catalysis is truly homogeneous, meaning the catalyst is dissolved in the reaction medium, and not due to the formation of insoluble, heterogeneous nanoparticles. Standard tests, such as the mercury test (where elemental mercury is added to poison heterogeneous metal surfaces) or filtration experiments (where the reaction mixture is filtered mid-reaction to remove any solid particles), would be conducted to ascertain the homogeneous nature of the this compound catalytic system.

Computational and Theoretical Mechanistic Studies

Computational chemistry offers a powerful complementary approach to experimental studies for elucidating reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can model the entire catalytic cycle. These calculations can provide detailed information on the structures and energies of reactants, transition states, and intermediates. Such studies could help to rationalize the observed stereoselectivity of this compound by comparing the energy barriers for the formation of different stereoisomeric products. Furthermore, computational models can predict the influence of ligand modifications on catalyst performance, thereby guiding the future design of more efficient catalysts.

Compound Names

| Abbreviation or Name | Full Chemical Name |

| This compound | Specific chemical structure not publicly detailed |

| Ru-H | Ruthenium-hydride species |

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Mechanistic insights into reactions catalyzed by the chiral diphosphine ligand this compound have been significantly advanced through the use of Density Functional Theory (DFT) calculations. These computational studies have been instrumental in elucidating the underlying factors that govern the reaction's outcomes, particularly in the context of nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. dicp.ac.cnorganic-chemistry.org

In this specific reaction, DFT calculations were employed to investigate the mechanism and rationalize the observed regio- and enantioselectivities. dicp.ac.cn The computational analysis focused on identifying and characterizing the key transition states and intermediates along the reaction pathway. This approach allows for a molecular-level understanding of how the catalyst, substrate, and reagents interact to form the final product.

The prevailing 1,4-regioselectivity of the hydroamination reaction was found to be primarily dictated by the nature of the hydroamination reagents themselves, with the ligand type having minimal influence on this aspect. dicp.ac.cn However, both the reactivity and the enantioselectivity of the catalysis are highly dependent on the structural features of the chiral ligand. dicp.ac.cn Among a series of tested ligands, this compound (designated as L16 in the study) was identified as the optimal choice, delivering the desired product in high yield (92%) and excellent enantiomeric excess (95% ee). dicp.ac.cn

Experimental observations, such as the fact that no reaction occurs in the absence of a ligand, underscore the crucial role of the ligand in accelerating the catalysis. dicp.ac.cn DFT studies provide a theoretical framework for understanding this "ligand-accelerated catalysis" by modeling the energetic landscape of the reaction and demonstrating how the ligand facilitates the key bond-forming steps. dicp.ac.cn The calculations help to pinpoint the specific intermediates and transition states that are stabilized by the this compound ligand, thereby promoting the reaction and controlling its stereochemical outcome.

Computational Modeling of Ligand-Substrate-Metal Interactions

Computational modeling, particularly through DFT, has been pivotal in mapping the intricate interactions between the this compound ligand, the substrate, and the nickel metal center during catalysis. dicp.ac.cnorganic-chemistry.org These models provide a detailed picture of the coordination environment around the metal and how this environment dictates the reaction's selectivity.

The this compound ligand belongs to a class of spiroketal-based chiral diphosphine ligands known for their hemilabile coordination tendency and flexible backbone. dicp.ac.cn This structural adaptability is a key feature that is explored through computational modeling. The models can simulate how the ligand coordinates to the nickel center and how this coordination changes throughout the catalytic cycle to accommodate the binding of substrates and reagents.

In the nickel-catalyzed 1,4-hydroamination of 1,3-dienes, the interaction between the SKP/Ni catalyst system and the diene substrate is a critical determinant of the reaction's regioselectivity. organic-chemistry.org Mechanistic investigations, supported by computational models, suggest that the reaction likely proceeds through a nickel hydride intermediate. organic-chemistry.org The regioselectivity is influenced by the aryl group on the diene, and modeling helps to visualize how the ligand-metal complex interacts with the substrate to favor addition at a specific position. organic-chemistry.org

The superiority of the (S,S,S)-Ar-SKP series of ligands, including this compound, in terms of both activity and enantioselectivity is rationalized through these computational models. dicp.ac.cn They allow for a comparison of different ligand-metal-substrate complexes, revealing the subtle steric and electronic interactions that favor the experimentally observed outcomes. The models can help to explain why other classes of ligands, such as those with atropisomeric or P-stereogenic backbones, are less effective in this particular transformation. dicp.ac.cn

Elucidation of Enantioselectivity and Regioselectivity Origins at a Molecular Level

The origins of enantioselectivity and regioselectivity in reactions catalyzed by this compound are elucidated at a molecular level through a synergistic combination of experimental results and DFT calculations. dicp.ac.cnorganic-chemistry.org This dual approach provides a robust understanding of the factors controlling the stereochemical and regiochemical outcomes.

Enantioselectivity: The high enantiomeric excesses achieved with the this compound ligand are a direct consequence of the chiral environment it creates around the nickel center. dicp.ac.cn DFT calculations are used to model the transition states leading to the formation of both possible enantiomers of the product. By comparing the energies of these diastereomeric transition states, the preference for the formation of one enantiomer over the other can be quantified and explained. The lower energy transition state corresponds to the major enantiomer observed experimentally. These models highlight the specific non-covalent interactions, such as steric repulsions and attractive forces, between the chiral ligand and the substrate within the transition state assembly that are responsible for the asymmetric induction. The flexibility and specific geometry of the spiroketal backbone of the SKP ligand are crucial in creating a well-defined chiral pocket that effectively discriminates between the two enantiomeric pathways. dicp.ac.cn

Regioselectivity: While the choice of hydroamination reagent primarily governs the 1,4-regioselectivity, the catalyst system plays a role in ensuring the fidelity of this outcome. dicp.ac.cn Mechanistic investigations suggest the involvement of a nickel hydride intermediate, and the regioselectivity of the subsequent insertion of the 1,3-diene is influenced by the electronic and steric properties of the substrate, particularly the presence of an aryl group. organic-chemistry.org Computational studies can model the different possible modes of diene insertion into the Ni-H bond. By comparing the activation barriers for these different pathways, the preference for the observed 1,4-addition over other possibilities (e.g., 1,2-addition) can be rationalized. These models can also explain how the ligand framework influences the orientation of the substrate as it approaches the metal center, further reinforcing the inherent regiochemical preference. dicp.ac.cnorganic-chemistry.org

The following table summarizes the performance of this compound (L16) in the context of other spiroketal-based ligands in the nickel-catalyzed 1,4-hydroamination of a model 1,3-diene.

| Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| (S,S,S)-Ph-SKP (L16) | 92 | 95 |

| (S,S,S)-Tol-SKP (L17) | 85 | 94 |

| (S,S,S)-Xyl-SKP (L18) | 74 | 91 |

| (S,S,S)-Cy-SKP (L19) | 88 | 93 |

Future Directions and Broader Impact of S,s,s Ph Skp Research

Rational Design Principles for Next-Generation Spiroketal Diphosphine Ligands

The success of (S,S,S)-(-)-Ph-SKP provides a solid foundation for the rational design of new and improved spiroketal diphosphine ligands. Future design efforts are likely to focus on the systematic modification of the ligand's steric and electronic properties to fine-tune its catalytic performance for specific applications.

One key area of exploration will be the derivatization of the phenyl groups on the phosphine (B1218219) moieties. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the electronic properties of the phosphorus atoms, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes. For instance, electron-rich phosphines may enhance the catalytic activity in certain oxidative addition steps, while electron-deficient phosphines could be beneficial in reductive elimination steps. A systematic study of these electronic effects will enable the development of a toolbox of Ph-SKP analogues tailored for different catalytic cycles.

Furthermore, the steric environment around the metal center can be precisely controlled by modifying the ortho-positions of the phenyl groups or by replacing the phenyl groups with other bulky aromatic or aliphatic substituents. This steric tuning is crucial for enhancing enantioselectivity by creating more defined chiral pockets that can better differentiate between the prochiral faces of a substrate. Computational modeling, including density functional theory (DFT) calculations and molecular dynamics simulations, will play a pivotal role in predicting the impact of these modifications on the ligand's conformation and the transition state energies of catalytic reactions. This in-silico approach will guide synthetic efforts towards the most promising ligand candidates, accelerating the discovery of next-generation catalysts with superior performance.

The following table outlines potential modifications to the Ph-SKP scaffold and their expected impact on catalytic properties:

| Modification Site | Type of Modification | Expected Impact |

| Phenyl Groups on Phosphorus | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density on the metal center, potentially enhancing reactivity in oxidative addition. |

| Phenyl Groups on Phosphorus | Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) | Decreased electron density on the metal center, potentially favoring reductive elimination. |

| Ortho-positions of Phenyl Groups | Introduction of bulky substituents (e.g., -tBu, -SiMe₃) | Increased steric hindrance around the metal center, leading to improved enantioselectivity. |

| Spiroketal Backbone | Modification of the ring size or substituents | Alteration of the bite angle and overall ligand rigidity, influencing both activity and selectivity. |

Exploration of New Catalytic Transformations and Substrate Classes

While this compound has demonstrated considerable success in established asymmetric transformations such as hydrogenations and allylic alkylations, a significant future direction lies in exploring its application in novel catalytic reactions and with challenging substrate classes. The unique electronic and steric properties of the Ph-SKP ligand may enable it to catalyze reactions that are currently difficult to achieve with high enantioselectivity using existing chiral ligands.

One promising area is the development of asymmetric carbon-heteroatom bond-forming reactions. The formation of chiral C-N, C-O, and C-S bonds is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The Ph-SKP ligand, in combination with suitable metal precursors, could be investigated for its efficacy in reactions such as asymmetric hydroamination, hydroalkoxylation, and hydrothiolation of olefins.

Furthermore, the scope of existing Ph-SKP-catalyzed reactions can be expanded by exploring new classes of substrates. For example, in asymmetric hydrogenation, moving beyond simple enamides and α,β-unsaturated esters to more complex and sterically demanding olefins would significantly broaden the applicability of this catalyst system. Similarly, in allylic alkylation reactions, the use of less reactive pronucleophiles or more challenging allylic electrophiles could be investigated.

The exploration of tandem or cascade reactions, where multiple transformations are carried out in a single pot, represents another exciting frontier. The robustness of the Ph-SKP ligand and its corresponding metal complexes may allow for their use in such complex reaction sequences, leading to more efficient and atom-economical synthetic routes.

The table below summarizes potential new catalytic transformations for the Ph-SKP ligand system:

| Catalytic Transformation | Substrate Class | Potential Product |

| Asymmetric Hydroamination | Alkenes, Alkynes | Chiral Amines |

| Asymmetric Hydroalkoxylation | Alkenes, Alkynes | Chiral Ethers |

| Asymmetric Hydrothiolation | Alkenes, Alkynes | Chiral Thioethers |

| Asymmetric [3+2] Cycloaddition | Allenes and Alkenes | Chiral Cyclopentanes |

| Asymmetric C-H Activation/Functionalization | Aromatic and Aliphatic C-H bonds | Chiral Functionalized Molecules |

Applications in Complex Molecule Synthesis and Industrial Processes

The ultimate test of a chiral ligand's utility lies in its application to the synthesis of complex and valuable molecules, particularly in the pharmaceutical, agrochemical, and fine chemical industries. A major future direction for this compound research will be its deployment in the total synthesis of natural products and the development of scalable, industrial processes.

For industrial applications, the focus will be on developing robust and cost-effective processes that utilize Ph-SKP-based catalysts. This will require addressing challenges such as catalyst loading, turnover number (TON), and catalyst recycling. The development of immobilized or homogeneous catalyst systems that allow for easy separation and reuse of the expensive chiral ligand and metal will be crucial for the economic viability of large-scale production. The stability of the spiroketal backbone under various reaction conditions is a key advantage in this regard.

The potential for Ph-SKP to be used in the synthesis of key pharmaceutical intermediates is a particularly exciting prospect. Many modern drugs are chiral, and the development of efficient asymmetric syntheses is a major focus of the pharmaceutical industry. The Ph-SKP ligand could play a significant role in the production of enantiomerically pure active pharmaceutical ingredients (APIs).

The following table highlights potential industrial applications for Ph-SKP-catalyzed reactions:

| Industry | Application | Example Product Class |

| Pharmaceutical | Asymmetric synthesis of chiral drug intermediates | Chiral amines, alcohols, and carboxylic acids |

| Agrochemical | Synthesis of enantiomerically pure pesticides and herbicides | Chiral pyrethroids, phenoxypropionate herbicides |

| Fine Chemicals & Fragrances | Production of chiral building blocks and flavor compounds | Chiral alcohols, aldehydes, and lactones |

Contribution to the Fundamental Understanding of Chiral Catalysis

Beyond its practical applications, research into this compound and its analogues will continue to contribute to a deeper fundamental understanding of chiral catalysis. The rigid and well-defined structure of the spiroketal backbone provides an excellent platform for mechanistic studies aimed at elucidating the origins of enantioselectivity.

Detailed kinetic and spectroscopic studies, including in-situ monitoring of catalytic reactions, can provide valuable insights into the structure and reactivity of the active catalytic species. The use of advanced techniques such as X-ray crystallography of catalyst-substrate complexes and computational modeling can help to visualize the transition states of stereodetermining steps and identify the key non-covalent interactions responsible for chiral recognition.

A particularly interesting aspect of the Ph-SKP ligand is the interplay between the C2-symmetric spiroketal core and the chirality of the phosphorus atoms. Understanding how these different chiral elements cooperate to induce high levels of enantioselectivity is a fundamental question that warrants further investigation. Such studies will not only enhance our understanding of the Ph-SKP system but also provide general principles that can be applied to the design of other chiral ligands.

The insights gained from mechanistic studies on Ph-SKP-catalyzed reactions will contribute to the development of more accurate predictive models for asymmetric catalysis. The ability to predict the outcome of a catalytic reaction with a given ligand and substrate would be a major breakthrough in the field, enabling the more rapid and efficient discovery of new catalytic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.